methyl 2-(4-biphenylyloxy)butanoate
Description
Methyl 2-(4-biphenylyloxy)butanoate is an ester derivative featuring a biphenylyloxy substituent attached to a butanoate backbone. This structure distinguishes it from simpler phenoxy-substituted esters and positions it as a candidate for applications in organic synthesis, materials science, and medicinal chemistry. The methyl ester group enhances volatility and metabolic stability compared to longer-chain esters .
Properties
IUPAC Name |
methyl 2-(4-phenylphenoxy)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-16(17(18)19-2)20-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAKUZYUMUFDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Effects on Phenoxy-Substituted Butanoates
| Compound Name | Substituent | Key Functional Groups | Molecular Weight (g/mol) | Notable Reactivity/Applications | Reference |
|---|---|---|---|---|---|
| Methyl 2-(4-biphenylyloxy)butanoate | Biphenylyloxy | Ether, ester | ~284* | Potential π-π interactions; synthetic intermediate | Inferred |
| Methyl 2-(4-formylphenoxy)butanoate | Formylphenoxy | Aldehyde, ester | 222.24 | Oxidation/reduction reactions; pharmaceutical precursor | |
| Methyl 4-(2-hydroxyphenyl)butanoate | 2-Hydroxyphenyl | Phenol, ester | ~194* | Antioxidant activity; enzyme studies | |
| Ethyl 4-([1,1'-biphenyl]-4-yl)butanoate | Biphenyl | Biphenyl, ester | 268.35 | Materials science; lipophilicity-driven bioactivity | |
| Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate | Benzyloxyphenoxy | Benzyl ether, ester | 316.37 | Antimicrobial activity; enhanced stability |
*Calculated based on structural analogs.
Key Observations:
Substituent Electronic Effects :
- Electron-withdrawing groups (e.g., formyl in ) increase electrophilicity, favoring nucleophilic reactions. The biphenylyloxy group, being electron-rich, may enhance electrophilic aromatic substitution resistance while promoting π-π interactions in supramolecular chemistry.
- Hydroxyl groups (as in ) enable hydrogen bonding, improving solubility but reducing stability under acidic conditions.
Ester Chain Modifications: Methyl esters (e.g., target compound) offer higher volatility and faster hydrolysis rates compared to ethyl esters (e.g., Ethyl 4-([1,1'-biphenyl]-4-yl)butanoate ), which exhibit prolonged metabolic half-lives.
Positional Isomerism :
- Para-substituted derivatives (e.g., biphenylyloxy) generally exhibit higher symmetry and crystallinity compared to ortho- or meta-substituted analogs, influencing material properties .
Insights:
- Compared to halogenated analogs (e.g., ), the absence of halogens in the target compound reduces toxicity risks but may limit specific binding interactions.
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